Cas no 88364-06-1 (2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydropentalen-1(2H)-one hydrochloride)

2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydropentalen-1(2H)-one hydrochloride structure
88364-06-1 structure
Product name:2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydropentalen-1(2H)-one hydrochloride
CAS No:88364-06-1
MF:C12H20ClNO
MW:229.746302604675
CID:1927103
PubChem ID:3021228

2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydropentalen-1(2H)-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydropentalen-1(2H)-one hydrochloride
    • 2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydro-2H-pentalen-1-one,hydrochloride
    • 88364-06-1
    • 2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride
    • 2-[(Dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydropentalen-1(2H)-one--hydrogen chloride (1/1)
    • 1(2H)-Pentalenone, 3,4,5,6-tetrahydro-2-((dimethylamino)methyl)-3-methyl-, hydrochloride
    • DTXSID001008075
    • Inchi: InChI=1S/C12H19NO.ClH/c1-8-9-5-4-6-10(9)12(14)11(8)7-13(2)3;/h8,11H,4-7H2,1-3H3;1H
    • InChI Key: JWBPOZJBFCILTL-UHFFFAOYSA-N
    • SMILES: CC1C(C(=O)C2=C1CCC2)CN(C)C.Cl

Computed Properties

  • Exact Mass: 229.1233420Da
  • Monoisotopic Mass: 229.1233420Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų

2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydropentalen-1(2H)-one hydrochloride Related Literature

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